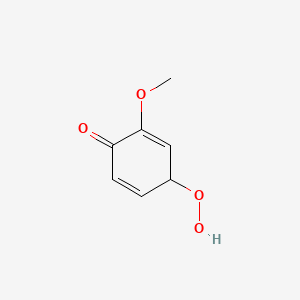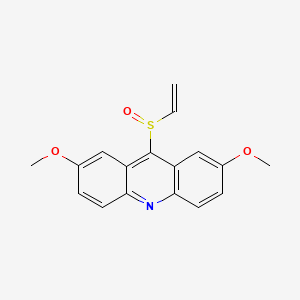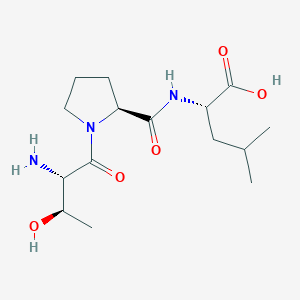
4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one is a compound of interest in organic chemistry due to its unique structure and reactivity It is derived from eugenol, a natural product found in essential oils of various plants
Métodos De Preparación
4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one can be synthesized through the photooxygenation of eugenol in the presence of tetraphenylporphyrin as a singlet oxygen sensitizer . The reaction is typically carried out at different temperatures (0°C and room temperature) with potassium permanganate under mild conditions and an inert nitrogen atmosphere . This method allows for the efficient production of the compound in a one-pot synthesis.
Análisis De Reacciones Químicas
4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation in the presence of potassium permanganate, which does not require a co-oxidant . This reaction produces several products, including 4-allyl-6-methoxybenzene-1,3-diol . The compound’s reactivity is influenced by the presence of the hydroperoxy and methoxy groups, which can participate in different reaction mechanisms.
Aplicaciones Científicas De Investigación
4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one has several applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of natural product skeletons . In biology and medicine, derivatives of this compound have shown potential as antimicrobial, antioxidant, antifungal, antitumor, and anti-inflammatory agents . These properties make it a valuable compound for developing new therapeutic agents and studying biological pathways.
Mecanismo De Acción
The mechanism of action of 4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one involves its ability to generate reactive oxygen species (ROS) through the hydroperoxy group. These ROS can interact with various molecular targets, leading to oxidative stress and cellular damage. The compound’s methoxy group also plays a role in stabilizing the intermediate species formed during reactions . This dual functionality makes it a versatile compound in both synthetic and biological contexts.
Comparación Con Compuestos Similares
4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one can be compared to other similar compounds, such as 4-allyl-4-hydroperoxy-2-methoxycyclohexa-2,5-dienone . While both compounds share a similar core structure, the presence of different substituents (e.g., allyl vs. methoxy) can significantly influence their reactivity and applications. Other related compounds include various hydroperoxy and methoxy-substituted cyclohexadienones, which exhibit unique properties and reactivities depending on their specific functional groups .
Propiedades
Número CAS |
143601-24-5 |
|---|---|
Fórmula molecular |
C7H8O4 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
4-hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H8O4/c1-10-7-4-5(11-9)2-3-6(7)8/h2-5,9H,1H3 |
Clave InChI |
KVOOLJHETDDOQQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(C=CC1=O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol](/img/structure/B12540400.png)
![4-[(Oxan-2-yl)oxy]pyridine](/img/structure/B12540401.png)

![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)
![2-[Methyl(phenyl)amino]ethyl diphenylphosphinite](/img/structure/B12540419.png)
![Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-](/img/structure/B12540431.png)
![1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one](/img/structure/B12540437.png)
![3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B12540444.png)
![N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12540448.png)
![2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B12540455.png)

![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
![Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-](/img/structure/B12540467.png)
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
